

# An In-depth Technical Guide to 3-Ethyl-2,6-dimethyloctane

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## Compound of Interest

Compound Name: 3-Ethyl-2,6-dimethyloctane

Cat. No.: B14539741

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This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Ethyl-2,6-dimethyloctane**, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its structure, properties, and analytical characterization, alongside generalized experimental protocols relevant to its synthesis.

## Chemical Structure and Identification

**3-Ethyl-2,6-dimethyloctane** is a saturated hydrocarbon belonging to the class of branched alkanes. Its structure consists of an eight-carbon (octane) backbone with an ethyl substituent at the third carbon atom and methyl substituents at the second and sixth carbon atoms.

IUPAC Name: **3-Ethyl-2,6-dimethyloctane**<sup>[1]</sup> CAS Number: 62183-51-1<sup>[1][2]</sup> Molecular Formula: C<sub>12</sub>H<sub>26</sub><sup>[1]</sup> Canonical SMILES: CCC(C)CCC(CC)C(C)C<sup>[1]</sup> InChI: InChI=1S/C12H26/c1-6-11(5)8-9-12(7-2)10(3)4/h10-12H,6-9H2,1-5H3<sup>[1]</sup> InChIKey: WAFCPUFGSNTFSP-UHFFFAOYSA-N<sup>[1]</sup>

## Physicochemical Properties

Quantitative data for **3-Ethyl-2,6-dimethyloctane** is primarily based on computational models. Experimental data for this specific isomer is not readily available in public databases. For comparative purposes, experimental data for a closely related isomer, 3-Ethyl-2,7-dimethyloctane, is included where available.

Property	3-Ethyl-2,6-dimethyloctane (Computed)	3-Ethyl-2,7-dimethyloctane (Experimental/Computed)
Molecular Weight	170.33 g/mol [1]	170.33500 g/mol [3]
Boiling Point	Not available	196°C[3]
Density	Not available	0.7546 g/cm <sup>3</sup> [3]
Melting Point	Not available	-50.8°C (estimate)[3]
Refractive Index	Not available	1.4229[3]
XLogP3	5.8[1]	5.8[4]
Topological Polar Surface Area	0 Å <sup>2</sup> [1]	0 Å <sup>2</sup> [4]
Heavy Atom Count	12[1]	12[4]

## Synthesis Protocols

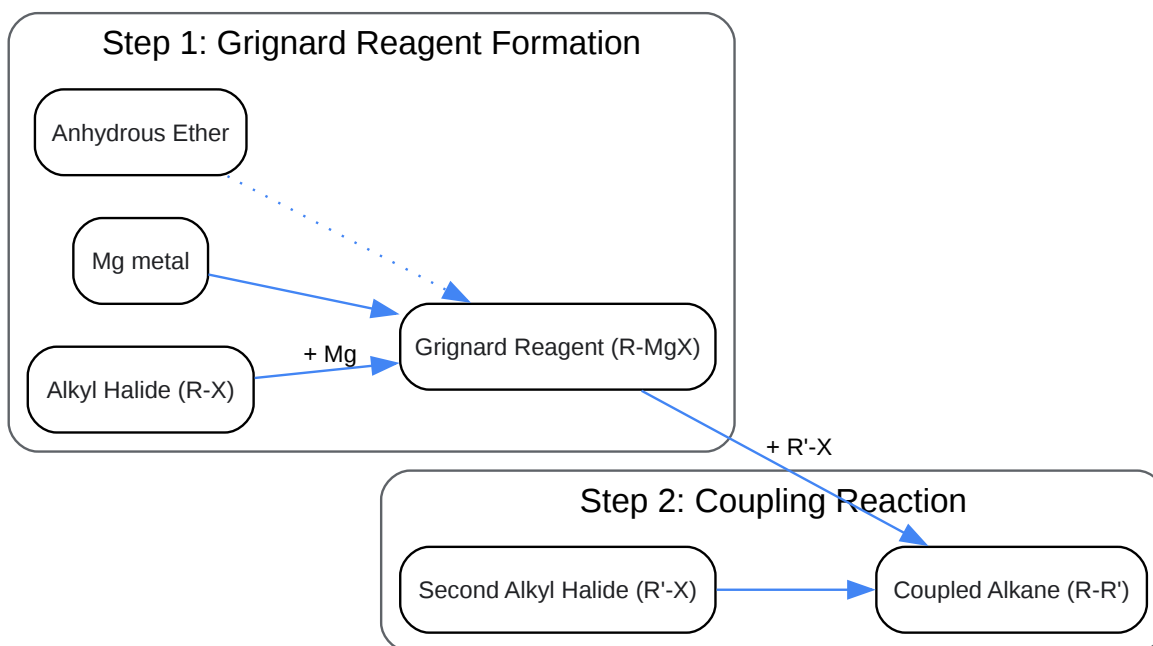
A specific experimental protocol for the synthesis of **3-Ethyl-2,6-dimethyloctane** is not detailed in the available literature. However, the synthesis of branched alkanes can be achieved through established organometallic and reduction reactions. The following are generalized protocols that can be adapted for the synthesis of such compounds.

### Grignard Reagent-based Synthesis

This approach involves the coupling of a Grignard reagent with a suitable alkyl halide, followed by reduction.

Experimental Workflow:

## Grignard Reagent-based Synthesis of Branched Alkanes



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Caption: Generalized workflow for the synthesis of branched alkanes using a Grignard reaction.

Methodology:

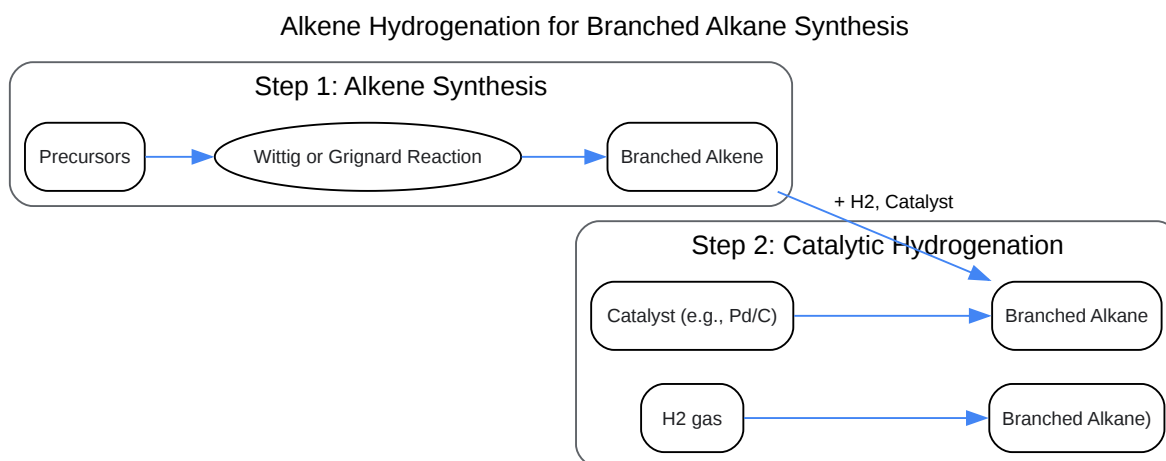
- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of an appropriate alkyl halide (e.g., 2-bromobutane) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed, yielding the Grignard reagent.
- **Coupling Reaction:** A second alkyl halide (e.g., 1-bromo-3-methylpentane) is added to the Grignard reagent. The reaction mixture is stirred, and the progress is monitored by gas chromatography (GC).
- **Work-up and Purification:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over

anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation to yield the desired branched alkane.

## Hydrogenation of Alkenes

This method involves the synthesis of an alkene with the desired carbon skeleton, followed by catalytic hydrogenation.

Experimental Workflow:



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Caption: Generalized workflow for the synthesis of branched alkanes via alkene hydrogenation.

Methodology:

- Alkene Synthesis: A branched alkene with the carbon skeleton of **3-Ethyl-2,6-dimethyloctane** is synthesized using a suitable method, such as a Wittig reaction or dehydration of a tertiary alcohol formed from a Grignard reaction.

- **Hydrogenation:** The synthesized alkene is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation apparatus. A catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically at a pressure of 1-4 atm) and stirred until the uptake of hydrogen ceases.
- **Purification:** The catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure to yield the crude branched alkane, which can be further purified by distillation.

## Spectroscopic and Analytical Data

No experimental spectroscopic data (NMR, Mass Spectrometry) for **3-Ethyl-2,6-dimethyloctane** has been found in the public domain. However, the characterization of such a compound would rely on standard analytical techniques.

### Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of branched alkanes typically shows characteristic fragmentation patterns. The molecular ion peak ( $M^+$ ) for  $C_{12}H_{26}$  would be at  $m/z$  170. The fragmentation would likely involve the loss of alkyl radicals, with preferential cleavage at the branching points to form more stable secondary and tertiary carbocations.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1H$  NMR: The proton NMR spectrum would be complex due to the presence of multiple, chemically non-equivalent methylene ( $-CH_2-$ ) and methine ( $-CH-$ ) groups. The methyl ( $-CH_3$ ) groups would appear as doublets and triplets in the upfield region (typically 0.8-1.2 ppm).
- $^{13}C$  NMR: The carbon NMR spectrum would show 12 distinct signals corresponding to the 12 carbon atoms in the molecule, confirming its asymmetry. The chemical shifts would be in the typical range for aliphatic carbons.

## Isomeric Relationship

**3-Ethyl-2,6-dimethyloctane** is one of many structural isomers of dodecane ( $C_{12}H_{26}$ ). The connectivity of the atoms differs between these isomers, leading to different physical and chemical properties.

Caption: Relationship between n-dodecane and some of its branched structural isomers.

## Conclusion

**3-Ethyl-2,6-dimethyloctane** is a branched alkane with a defined chemical structure. While specific experimental data for this isomer is scarce, its properties can be inferred from computational models and by comparison with related isomers. Its synthesis can be approached through established methods for constructing carbon-carbon bonds and subsequent reduction, such as Grignard reactions and the hydrogenation of alkenes. Further experimental investigation is required to fully characterize its physicochemical properties and to develop optimized synthetic routes.

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## References

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